molecular formula C20H18N4O B11456178 N-(4-methoxyphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyrazin-3-amine

N-(4-methoxyphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyrazin-3-amine

Cat. No.: B11456178
M. Wt: 330.4 g/mol
InChI Key: CFUAXSMTOZGNKU-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyrazin-3-amine is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a fused imidazo-pyrazine ring system substituted with methoxyphenyl and methylphenyl groups, which can influence its chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyrazin-3-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Imidazo[1,2-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminopyrazine with aldehydes or ketones under acidic or basic conditions.

    Substitution Reactions: The introduction of the 4-methoxyphenyl and 4-methylphenyl groups can be carried out through nucleophilic aromatic substitution reactions. This often involves the use of halogenated precursors and strong bases like sodium hydride or potassium carbonate.

    Final Amination:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyrazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon or reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenated precursors with strong bases like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could lead to fully saturated analogs.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic effects could be explored in preclinical and clinical studies for various diseases.

    Industry: It may find applications in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism by which N-(4-methoxyphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyrazin-3-amine exerts its effects depends on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA synthesis.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-2-phenylimidazo[1,2-a]pyrazin-3-amine
  • N-(4-methylphenyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine
  • 2-(4-methoxyphenyl)-N-phenylimidazo[1,2-a]pyrazin-3-amine

Uniqueness

N-(4-methoxyphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyrazin-3-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methoxy and methyl groups may enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets, potentially leading to improved efficacy in certain applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H18N4O

Molecular Weight

330.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyrazin-3-amine

InChI

InChI=1S/C20H18N4O/c1-14-3-5-15(6-4-14)19-20(24-12-11-21-13-18(24)23-19)22-16-7-9-17(25-2)10-8-16/h3-13,22H,1-2H3

InChI Key

CFUAXSMTOZGNKU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=CN=CC3=N2)NC4=CC=C(C=C4)OC

Origin of Product

United States

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